2-Chloro-9-ethyl-6-[4-(methoxymethyl)phenyl]sulfanylpurine
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Overview
Description
2-Chloro-9-ethyl-6-[4-(methoxymethyl)phenyl]sulfanylpurine, also known as EMAP, is a synthetic purine derivative that has been extensively studied for its potential use in scientific research. EMAP is a potent inhibitor of the enzyme c-Jun N-terminal kinase (JNK), which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Mechanism of Action
2-Chloro-9-ethyl-6-[4-(methoxymethyl)phenyl]sulfanylpurine acts as a potent inhibitor of JNK by binding to the ATP-binding site of the enzyme. JNK plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting JNK activity, 2-Chloro-9-ethyl-6-[4-(methoxymethyl)phenyl]sulfanylpurine can induce apoptosis in cancer cells and potentially slow the progression of neurodegenerative diseases.
Biochemical and Physiological Effects
2-Chloro-9-ethyl-6-[4-(methoxymethyl)phenyl]sulfanylpurine has been shown to have potent anti-cancer activity in various types of cancer cells, including breast cancer, lung cancer, and leukemia. 2-Chloro-9-ethyl-6-[4-(methoxymethyl)phenyl]sulfanylpurine has also been shown to have neuroprotective effects in animal models of Alzheimer's and Parkinson's disease. However, 2-Chloro-9-ethyl-6-[4-(methoxymethyl)phenyl]sulfanylpurine has also been shown to have some toxic effects on normal cells, particularly on liver cells.
Advantages and Limitations for Lab Experiments
2-Chloro-9-ethyl-6-[4-(methoxymethyl)phenyl]sulfanylpurine has several advantages for use in lab experiments, including its potent inhibitory activity against JNK, its ability to induce apoptosis in cancer cells, and its potential neuroprotective effects. However, 2-Chloro-9-ethyl-6-[4-(methoxymethyl)phenyl]sulfanylpurine also has some limitations, including its toxicity to normal cells and its relatively low solubility in water.
Future Directions
There are several future directions for research on 2-Chloro-9-ethyl-6-[4-(methoxymethyl)phenyl]sulfanylpurine, including the development of more potent and selective JNK inhibitors, the investigation of the potential use of 2-Chloro-9-ethyl-6-[4-(methoxymethyl)phenyl]sulfanylpurine in combination with other anti-cancer drugs, and the study of the molecular mechanisms underlying 2-Chloro-9-ethyl-6-[4-(methoxymethyl)phenyl]sulfanylpurine's neuroprotective effects. Additionally, further research is needed to determine the optimal dosage and administration of 2-Chloro-9-ethyl-6-[4-(methoxymethyl)phenyl]sulfanylpurine for use in scientific research.
Synthesis Methods
2-Chloro-9-ethyl-6-[4-(methoxymethyl)phenyl]sulfanylpurine can be synthesized through a multi-step process involving the reaction of 6-chloropurine with 4-(methoxymethyl)phenylboronic acid, followed by the addition of ethylthiol and chloroacetyl chloride. The resulting compound is then treated with sodium hydroxide and purified through column chromatography to yield 2-Chloro-9-ethyl-6-[4-(methoxymethyl)phenyl]sulfanylpurine.
Scientific Research Applications
2-Chloro-9-ethyl-6-[4-(methoxymethyl)phenyl]sulfanylpurine has been studied extensively for its potential use in scientific research, particularly in the field of cancer biology. JNK has been implicated in the development and progression of various types of cancer, and 2-Chloro-9-ethyl-6-[4-(methoxymethyl)phenyl]sulfanylpurine has been shown to inhibit JNK activity and induce apoptosis in cancer cells. 2-Chloro-9-ethyl-6-[4-(methoxymethyl)phenyl]sulfanylpurine has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, as JNK has been implicated in the pathogenesis of these diseases.
properties
IUPAC Name |
2-chloro-9-ethyl-6-[4-(methoxymethyl)phenyl]sulfanylpurine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4OS/c1-3-20-9-17-12-13(20)18-15(16)19-14(12)22-11-6-4-10(5-7-11)8-21-2/h4-7,9H,3,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNFJFNPDDCKIEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=C1N=C(N=C2SC3=CC=C(C=C3)COC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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